molecular formula C7H9ClN2O B15200923 (R)-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol

(R)-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol

Cat. No.: B15200923
M. Wt: 172.61 g/mol
InChI Key: JAIFDFWWZUAGIS-LURJTMIESA-N
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Description

®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an aminoethanol moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under appropriate conditions.

    Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can result in various substituted pyridine derivatives.

Scientific Research Applications

®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of pyridine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.

    2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2R)-2-amino-2-(5-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

JAIFDFWWZUAGIS-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)[C@H](CO)N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CO)N

Origin of Product

United States

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